Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Phosphotriesterase Paraoxonase Enzyme Kinetics

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS 166977-94-2) is an organophosphate ester characterized by a diethoxyphosphoryl group linked to a para-substituted methyl benzoate core via an oxygen atom, giving the molecular formula C13H19O6P and a molecular mass of 302.26 g/mol. This compound serves as a defined substrate in enzymatic assays, particularly with phosphotriesterase/paraoxonase enzymes, where it undergoes hydrolysis to yield methyl 4-hydroxybenzoate and diethyl phosphate.

Molecular Formula C13H19O6P
Molecular Weight 302.26 g/mol
CAS No. 166977-94-2
Cat. No. B12555211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate
CAS166977-94-2
Molecular FormulaC13H19O6P
Molecular Weight302.26 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OCC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C13H19O6P/c1-4-17-20(15,18-5-2)19-10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3
InChIKeyGMGFTZJUJJDYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS 166977-94-2) – Technical Baseline for Research Procurement


Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS 166977-94-2) is an organophosphate ester characterized by a diethoxyphosphoryl group linked to a para-substituted methyl benzoate core via an oxygen atom, giving the molecular formula C13H19O6P and a molecular mass of 302.26 g/mol [1]. This compound serves as a defined substrate in enzymatic assays, particularly with phosphotriesterase/paraoxonase enzymes, where it undergoes hydrolysis to yield methyl 4-hydroxybenzoate and diethyl phosphate [2]. Its unique C-O-P (phosphate) linkage distinguishes it from the more common C-P (phosphonate) analogs, imparting distinct reactivity and biological recognition profiles that are critical for specialized research applications .

Why Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Cannot Be Interchanged with Common Phosphonate Analogs


A seemingly minor substitution—replacing the oxygen atom in the C-O-P linkage with a methylene group to form a C-P phosphonate—fundamentally alters the compound's chemical stability, enzymatic recognition, and hydrolysis kinetics [1]. While methyl 4-(diethoxyphosphorylmethyl)benzoate (CAS 14295-52-4) and diethyl 4-methylbenzylphosphonate are structurally analogous phosphonates, they are not substrates for the same phosphotriesterase enzymes that accept Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. This is because the phosphate triester linkage (C-O-P) is the authentic target for organophosphate hydrolases, whereas the phosphonate C-P bond is hydrolytically stable and typically serves as a non-hydrolyzable substrate analog or inhibitor [2]. Therefore, procurement of a phosphonate analog for assays requiring a bona fide enzyme substrate will yield invalid or misleading kinetic data.

Quantitative Differentiation Evidence: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate vs. Structural Analogs


Enzymatic Turnover: Quantified kcat Values for Phosphotriesterase Substrate Activity

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is an active substrate for phosphotriesterase enzymes, with reported catalytic turnover numbers (kcat) of 0.244 s⁻¹ and 3.2 s⁻¹ under standard assay conditions, and a dramatically enhanced kcat of 5485 s⁻¹ for the PON1 G2E6 genetic variant [1]. In contrast, the phosphonate analog diethyl 4-methylbenzylphosphonate is not a hydrolyzable substrate; it acts instead as a competitive inhibitor with a Ki value of 0.99 mM against the wild-type enzyme [2]. This functional dichotomy demonstrates that the target compound provides a genuine hydrolytic reaction, whereas the phosphonate analog merely occupies the active site without turnover.

Phosphotriesterase Paraoxonase Enzyme Kinetics Organophosphate Hydrolysis

Synthesis Yield Benchmark: 97% for Michaelis-Arbuzov Phosphorylation

The synthesis of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate proceeds via a Michaelis-Arbuzov-type reaction between methyl 4-(bromomethyl)benzoate and triethyl phosphite at 160°C for 2 hours, affording a reported yield of approximately 97% . The structurally related phosphonate, methyl 4-(diethoxyphosphorylmethyl)benzoate (CAS 14295-52-4), is synthesized under nearly identical conditions (150–160°C, 2–3 hours) but represents a different chemical entity (C13H19O5P, MW 286.26 vs. C13H19O6P, MW 302.26) . The quantitative yield establishes this route as highly efficient and reproducible, minimizing waste and cost in multi-step synthetic sequences.

Organic Synthesis Phosphorylation Michaelis-Arbuzov Process Chemistry

Structural Identity Verification: Authentic C-O-P Phosphate Ester Confirmed by ¹H NMR

The target compound's identity as a genuine phosphate triester (C-O-P) is unambiguously confirmed by ¹H NMR spectroscopy. A reference spectrum is available in the SpectraBase database, providing a definitive fingerprint for batch verification [1]. This stands in contrast to the phosphonate analog methyl 4-(diethoxyphosphorylmethyl)benzoate, which exhibits a characteristic methylene-phosphorus coupling constant (J = 22 Hz) for the CH2-P group in its ¹H NMR spectrum , a feature absent in the target compound's C-O-P structure. Procurement of an authentic sample of the phosphate ester is therefore essential for studies where the hydrolytic liability of the C-O-P bond is mechanistically required.

Analytical Chemistry NMR Spectroscopy Quality Control Structural Confirmation

Enzyme Substrate Affinity: KM Values for Phosphotriesterase

Quantitative substrate affinity data are available for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, with reported Michaelis constants (KM) of 1.0 mM and 1.9 mM for phosphotriesterase-catalyzed hydrolysis [1]. This information enables researchers to design assays at appropriate substrate concentrations (e.g., 5–10 × KM) to achieve Vmax conditions. No comparable KM values are reported for the phosphonate analog diethyl 4-methylbenzylphosphonate because it is not a substrate; its interaction with the enzyme is characterized solely by an inhibition constant (Ki) [2].

Michaelis-Menten Kinetics Substrate Affinity Enzyme Assay Development Phosphotriesterase

Optimal Research Applications for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Based on Validated Evidence


Phosphotriesterase/Paraoxonase Substrate for Organophosphate Hydrolysis Kinetics

This compound is a defined, hydrolyzable substrate for phosphotriesterase (PTE) and paraoxonase (PON1) enzymes, with documented kcat (0.244–5485 s⁻¹) and KM (1.0–1.9 mM) parameters [1]. It is suitable for steady-state kinetic studies, enzyme variant characterization, and inhibitor screening, where a genuine phosphate triester linkage is required to monitor hydrolysis.

Synthetic Intermediate for Medicinal Chemistry Building Blocks

The high-yield (97%) Michaelis-Arbuzov synthesis from methyl 4-(bromomethyl)benzoate provides a reliable, scalable route to this phosphate ester . Its para-substituted benzoate core and reactive phosphate group make it a versatile intermediate for constructing more complex phosphorus-containing molecules, such as potential prodrugs or enzyme inhibitors.

Analytical Reference Standard for Phosphate Ester Identification

The availability of a verified ¹H NMR spectrum in the SpectraBase database [2] allows this compound to serve as a reference standard for distinguishing phosphate esters (C-O-P) from phosphonates (C-P) in unknown samples. The absence of a CH2-P coupling signal (J = 22 Hz) is a definitive spectroscopic marker.

Model Compound for Organophosphate Detoxification Research

As a phosphate triester that is cleaved by phosphotriesterase to yield methyl 4-hydroxybenzoate and diethyl phosphate [1], this compound models the detoxification reaction of organophosphate pesticides and nerve agents. It offers a safer, non-toxic alternative for studying enzyme mechanisms and developing biosensors.

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